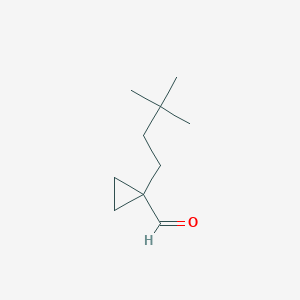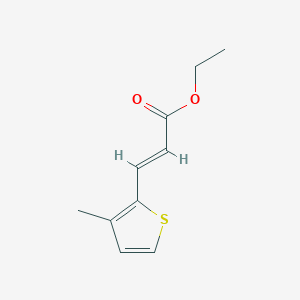
Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an ethyl ester group and a conjugated double bond, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and ethyl acetoacetate.
Condensation Reaction: The key step involves a condensation reaction between 3-methylthiophene and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate compound.
Dehydration: The intermediate compound undergoes dehydration to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.
Purification: Advanced purification techniques such as distillation or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Saturated esters.
Substitution Products: Halogenated thiophenes.
Scientific Research Applications
Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to specific biological effects such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate can be compared with other thiophene derivatives:
Similar Compounds: Examples include 2-acetylthiophene, 3-methylthiophene, and ethyl 3-thiophenecarboxylate.
Uniqueness: The presence of the ethyl ester group and the conjugated double bond in this compound distinguishes it from other thiophene derivatives, contributing to its unique reactivity and applications.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
ethyl (E)-3-(3-methylthiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O2S/c1-3-12-10(11)5-4-9-8(2)6-7-13-9/h4-7H,3H2,1-2H3/b5-4+ |
InChI Key |
YXIUKGXIXIVQPR-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CS1)C |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


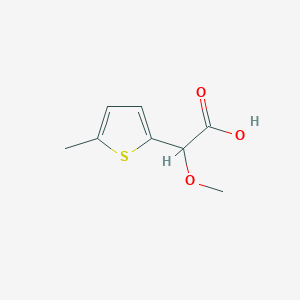
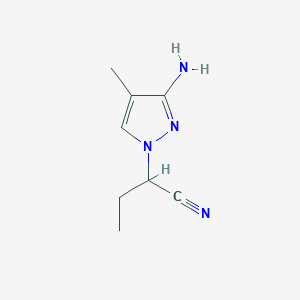
![3',5'-Dimethoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B13324634.png)
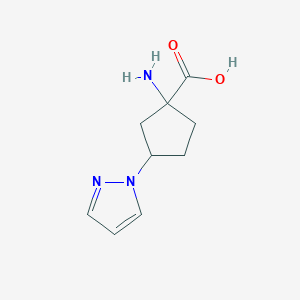
![Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13324647.png)
![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)
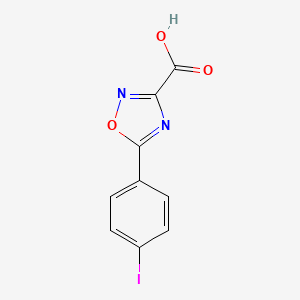
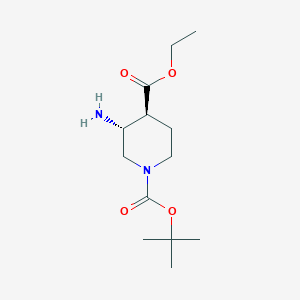
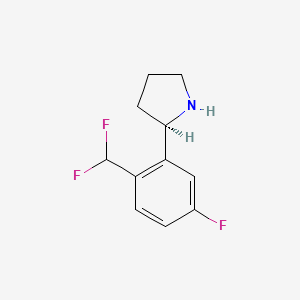
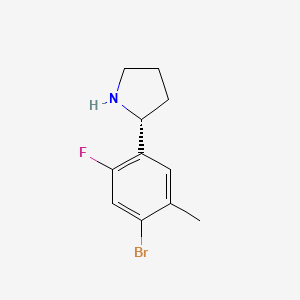
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
